molecular formula C10H20O2 B2521252 (2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)methanol CAS No. 1314398-25-8

(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)methanol

Cat. No. B2521252
CAS RN: 1314398-25-8
M. Wt: 172.268
InChI Key: CRUHQSBSNGCXBO-UHFFFAOYSA-N
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Description

“(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)methanol” is a derivative of Tetrahydropyran (THP), an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is a colourless volatile liquid .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives, such as “(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)methanol”, often involves the reaction of alcohols with 3,4-dihydropyran . The 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . These ethers are resilient to a variety of reactions .


Molecular Structure Analysis

The molecular structure of “(2,2,6,6-tetrahydro-2H-pyran-4-yl)methanol” is based on the structure of Tetrahydropyran (THP). In the gas phase, THP exists in its lowest energy C_s symmetry chair conformation . The IUPAC Standard InChI for a similar compound, 2H-Pyran-2-methanol, tetrahydro-, is InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2 .


Chemical Reactions Analysis

The chemical reactions involving “(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)methanol” often involve its use as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists . It is also a starting material for [1- [ (Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)methanone which is a drug that acts as CB2 cannabinoid receptor agonist .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)methanol” are similar to those of Tetrahydropyran (THP). THP is a colourless volatile liquid with a molar mass of 86.134 g·mol −1 . It has a density of 0.880 g/cm 3 . The boiling point of a similar compound, 2H-Pyran-2-methanol, tetrahydro-, is 238.7±8.0 °C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (2,2,6,6-tetramethyloxan-4-yl)methanol, also known as (2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-yl)methanol or (2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)methanol:

Organic Synthesis

(2,2,6,6-Tetramethyloxan-4-yl)methanol is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules. This compound’s stability and reactivity are particularly beneficial in creating pharmaceuticals and agrochemicals .

Polymer Chemistry

In polymer chemistry, (2,2,6,6-Tetramethyloxan-4-yl)methanol is utilized as a monomer or a modifying agent. Its incorporation into polymer chains can enhance the thermal stability and mechanical properties of the resulting polymers. This application is crucial in developing advanced materials for industrial and consumer products .

Catalysis

This compound serves as a ligand in catalytic processes. Its structure allows it to stabilize metal catalysts, improving their efficiency and selectivity in various reactions. This is particularly important in fine chemical production and environmental catalysis, where precise control over reaction conditions is essential .

Pharmaceutical Research

In pharmaceutical research, (2,2,6,6-Tetramethyloxan-4-yl)methanol is explored for its potential as a pharmacophore. Its unique chemical properties make it a candidate for developing new drugs, especially those targeting specific enzymes or receptors. This application is vital for creating more effective and targeted therapies .

Material Science

The compound is also used in material science for developing new materials with specific properties. Its ability to form stable complexes and its reactivity make it suitable for creating materials with enhanced electrical, optical, or mechanical properties. This is particularly relevant in the development of advanced composites and nanomaterials .

Future Directions

The future directions of “(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)methanol” could involve its use as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis . It could also be used as a starting material for drugs that act as CB2 cannabinoid receptor agonists .

properties

IUPAC Name

(2,2,6,6-tetramethyloxan-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUHQSBSNGCXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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